molecular formula C11H13ClN2O2 B13365626 (R)-5-Chloro-2-(piperazin-2-yl)benzoic acid

(R)-5-Chloro-2-(piperazin-2-yl)benzoic acid

Katalognummer: B13365626
Molekulargewicht: 240.68 g/mol
InChI-Schlüssel: BHTOGNQUQJZWSS-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-Chloro-2-(piperazin-2-yl)benzoic acid is a chemical compound that features a piperazine ring attached to a benzoic acid moiety with a chlorine substituent at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-2-(piperazin-2-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-Chloro-2-(piperazin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

®-5-Chloro-2-(piperazin-2-yl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-5-Chloro-2-(piperazin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-4-(piperazin-2-yl)benzoic acid
  • (S)-2-(piperazin-2-yl)acetonitrile
  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

®-5-Chloro-2-(piperazin-2-yl)benzoic acid is unique due to the presence of the chlorine substituent at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .

Eigenschaften

Molekularformel

C11H13ClN2O2

Molekulargewicht

240.68 g/mol

IUPAC-Name

5-chloro-2-[(2R)-piperazin-2-yl]benzoic acid

InChI

InChI=1S/C11H13ClN2O2/c12-7-1-2-8(9(5-7)11(15)16)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2,(H,15,16)/t10-/m0/s1

InChI-Schlüssel

BHTOGNQUQJZWSS-JTQLQIEISA-N

Isomerische SMILES

C1CN[C@@H](CN1)C2=C(C=C(C=C2)Cl)C(=O)O

Kanonische SMILES

C1CNC(CN1)C2=C(C=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.